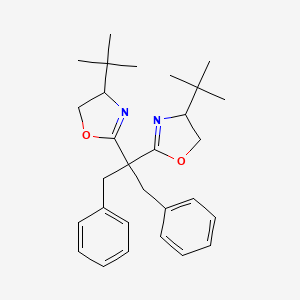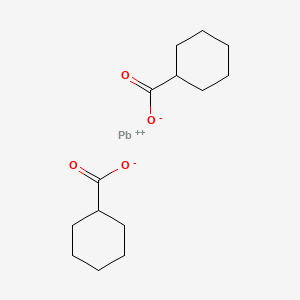
Cyclohexanecarboxylic acid, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, lead salt is a chemical compound derived from cyclohexanecarboxylic acid and lead. Cyclohexanecarboxylic acid is an organic compound with the formula C₆H₁₁CO₂H, known for its applications in organic synthesis and industrial processes . The lead salt of this acid is used in various specialized applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid can be synthesized through the hydrogenation of benzoic acid . The lead salt is typically prepared by reacting cyclohexanecarboxylic acid with a lead-containing compound, such as lead acetate or lead nitrate, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, lead salt involves large-scale hydrogenation of benzoic acid followed by the reaction with lead compounds. The process is optimized for high yield and purity, with stringent controls to ensure the safety and environmental compliance of the production facility.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert the lead salt back to cyclohexanecarboxylic acid.
Substitution: The lead ion can be substituted with other metal ions through metathesis reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution Reactions: Aqueous solutions of other metal salts are used for ion exchange reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanecarboxylic acid
Substitution: Various metal salts of cyclohexanecarboxylic acid
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metal ion interactions.
Medicine: Studied for its potential therapeutic applications, particularly in the context of lead-based treatments.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, lead salt involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes. The carboxylate group of cyclohexanecarboxylic acid also plays a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, used in similar applications but without the lead ion.
Benzoic acid, lead salt: Another lead-containing compound with different reactivity and applications.
Cyclohexylcarboxylic acid: A structurally similar compound with different chemical properties.
Uniqueness
Cyclohexanecarboxylic acid, lead salt is unique due to the presence of the lead ion, which imparts specific reactivity and applications not found in other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C14H22O4Pb |
|---|---|
Molekulargewicht |
461 g/mol |
IUPAC-Name |
cyclohexanecarboxylate;lead(2+) |
InChI |
InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
OJOJJFJFCMEQRM-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
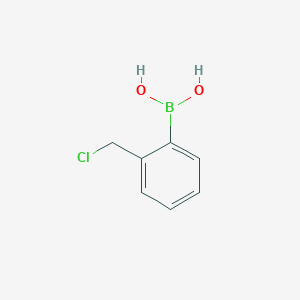
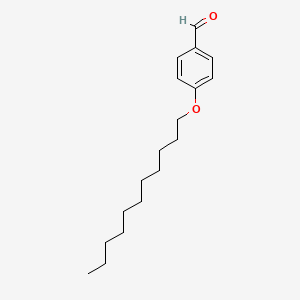

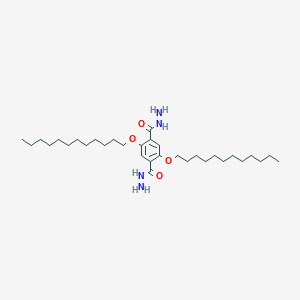
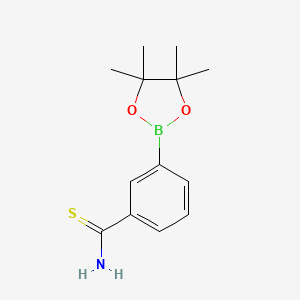
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
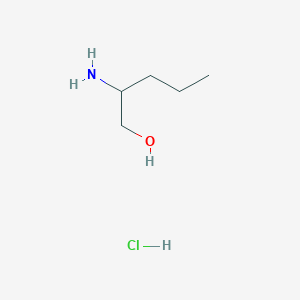
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
